An In-depth Technical Guide to 7-Methyl-3-thiocyanato-1H-indole
An In-depth Technical Guide to 7-Methyl-3-thiocyanato-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated chemical properties, potential synthesis, and hypothetical biological activity of 7-Methyl-3-thiocyanato-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the constituent chemical moieties to offer a predictive profile for research and development purposes.
Core Chemical Properties
| Property | 7-Methyl-1H-indole | 7-Methyl-3-thiocyanato-1H-indole (Estimated) | Data Source |
| Molecular Formula | C₉H₉N | C₁₀H₈N₂S | [1][2] |
| Molar Mass | 131.17 g/mol | 188.25 g/mol | [1][2] |
| Appearance | Off-white crystalline solid | Predicted to be a crystalline solid | [1] |
| Melting Point | 82-84 °C | Expected to be higher than 7-methylindole | N/A |
| Boiling Point | 272-273 °C | Expected to be higher than 7-methylindole | N/A |
| Solubility | Soluble in organic solvents | Predicted to be soluble in polar organic solvents | N/A |
Spectral Data Analysis (Predicted)
While no specific spectral data for 7-Methyl-3-thiocyanato-1H-indole has been published, an analysis of related compounds allows for the prediction of key spectral features.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The introduction of the electron-withdrawing thiocyanate group at the C-3 position would likely cause a downfield shift of the C-2 proton.
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¹³C NMR: The carbon NMR would show a signal for the thiocyanate carbon (-SCN) typically in the range of 110-115 ppm. The C-3 carbon of the indole ring would experience a significant downfield shift.
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IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch in the thiocyanate group is expected around 2140-2160 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 188, corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
A plausible synthetic route to 7-Methyl-3-thiocyanato-1H-indole involves the direct thiocyanation of 7-methylindole at the C-3 position, which is the most nucleophilic position of the indole ring. Several methods have been developed for the thiocyanation of indoles.[3]
Proposed Synthetic Protocol: Electrophilic Thiocyanation
This protocol is adapted from general methods for the C-3 thiocyanation of indoles.
Materials:
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7-Methylindole
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Ammonium thiocyanate (NH₄SCN)
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Iodine (I₂)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated sodium thiosulfate solution (Na₂S₂O₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 7-methylindole (1.0 mmol) in methanol (10 mL) at 0 °C, add ammonium thiocyanate (2.5 mmol).
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Stir the mixture for 10 minutes.
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Slowly add a solution of iodine (1.1 mmol) in methanol (5 mL) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the mixture with dichloromethane (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 7-Methyl-3-thiocyanato-1H-indole.
Caption: Proposed synthesis workflow for 7-Methyl-3-thiocyanato-1H-indole.
Potential Biological Activity and Signaling Pathways
Indole derivatives and compounds containing a thiocyanate group are known to possess a wide range of biological activities, including anticancer properties.[4][5] Specifically, 3-thiocyanato-1H-indoles have been investigated as potential anticancer agents.[5] A related compound, 7-Methyl-indole-ethyl-isothiocyanate, has been shown to induce apoptosis and cell cycle arrest in endometrial cancer cells through the generation of reactive oxygen species (ROS).[6]
Based on this, it is hypothesized that 7-Methyl-3-thiocyanato-1H-indole may exhibit anticancer activity through the induction of oxidative stress, leading to apoptosis.
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism of action for 7-Methyl-3-thiocyanato-1H-indole in a cancer cell.
Caption: Hypothetical ROS-mediated apoptotic pathway induced by the compound.
Conclusion
7-Methyl-3-thiocyanato-1H-indole is a compound of interest for further investigation, particularly in the context of medicinal chemistry and drug discovery. While direct experimental data is sparse, the known properties of related indole and thiocyanate-containing molecules suggest a promising profile for biological activity. The synthetic route is feasible based on established indole chemistry. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this novel indole derivative. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological properties of 7-Methyl-3-thiocyanato-1H-indole.
References
- 1. 7-Methylindole - Wikipedia [en.wikipedia.org]
- 2. 1H-Indole, 7-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]
- 6. 7 Methyl indole ethyl isothiocyanate causes ROS mediated apoptosis and cell cycle arrest in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
